

A Guide to the Spectroscopic Characterization of 2-Fluoroethanol

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Compound of Interest

Compound Name: 2-Fluoroethanol

Cat. No.: B7768122

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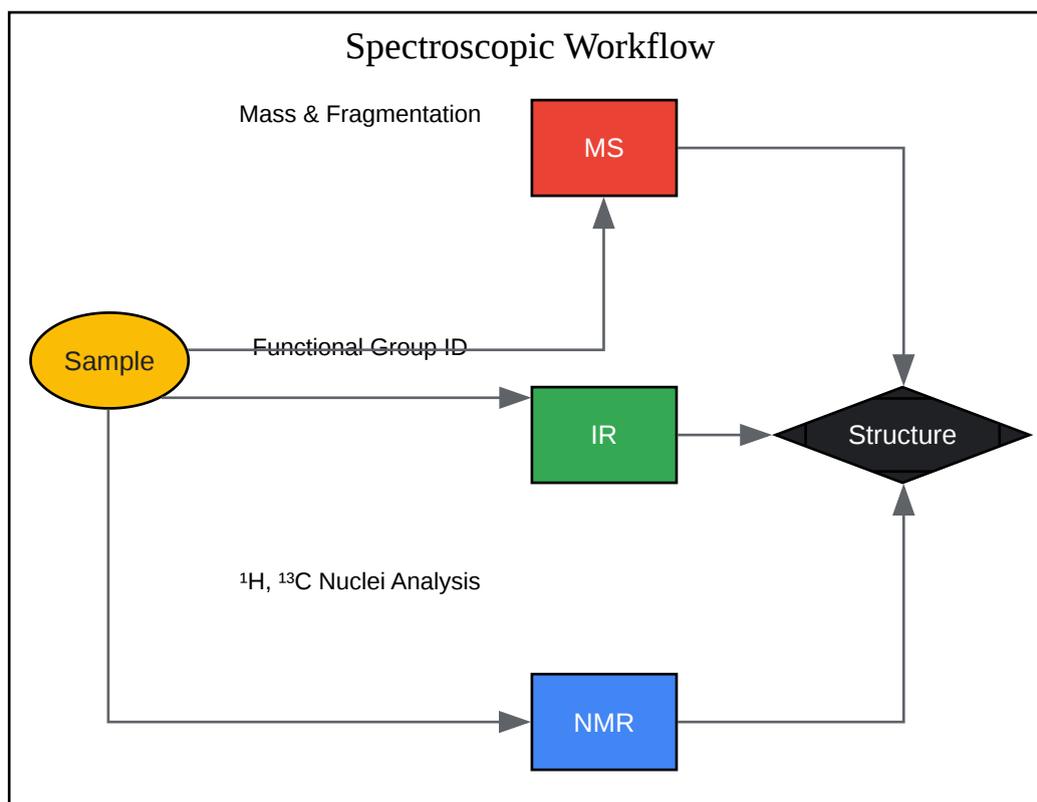
Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **2-fluoroethanol** (CAS: 371-62-0), a critical fluorinated building block in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide offers expert interpretation, elucidating the structural information encoded in each spectrum and explaining the causal relationships between molecular structure and spectroscopic output. All data is supported by authoritative references to ensure scientific integrity.

Introduction: The Molecular Blueprint of 2-Fluoroethanol

2-Fluoroethanol ($\text{FCH}_2\text{CH}_2\text{OH}$) is the simplest stable fluorinated alcohol, with a molecular weight of 64.06 g/mol. [1][2] Its unique properties, imparted by the highly electronegative fluorine atom, make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. [3] Accurate and comprehensive characterization is paramount to ensure purity and confirm structural integrity before its use in complex synthetic pathways. This guide details the application of fundamental spectroscopic techniques to create a complete analytical profile of the molecule.

The process of definitive structural elucidation relies on integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating confirmation of the molecule's identity.



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Caption: Integrated spectroscopic workflow for **2-fluoroethanol** characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out the proton and carbon environments and their relationships.

¹H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **2-fluoroethanol** is a definitive signature of its structure. The presence of the electronegative fluorine atom and the hydroxyl group creates three distinct proton environments. The spectrum is typically recorded in a deuterated solvent like chloroform (CDCl_3).^[4]

Key Insights:

- **Signal 1 (F-CH₂-):** The protons on the carbon bonded to fluorine (C2) are significantly deshielded by the fluorine's powerful electron-withdrawing effect. Furthermore, their signal is split by both the adjacent methylene protons (^3JHH coupling) and the fluorine atom itself (^2JHF coupling), resulting in a complex multiplet, specifically a doublet of triplets.
- **Signal 2 (-CH₂-OH):** The protons on the carbon bonded to the hydroxyl group (C1) are also deshielded, but to a lesser extent than the C2 protons. Their signal is split by the adjacent fluorinated methylene protons (^3JHH coupling) and potentially by the hydroxyl proton ($^3\text{JH-OH}$ coupling), though the latter is often broadened or exchanges with the solvent. This results in a triplet of triplets.
- **Signal 3 (-OH):** The hydroxyl proton is exchangeable, and its chemical shift can be highly variable depending on concentration, temperature, and solvent. It typically appears as a broad singlet, though it can sometimes show coupling to the adjacent methylene group.

Table 1: Summary of ^1H NMR Data for **2-Fluoroethanol** (in CDCl_3)

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) in Hz
F-CH ₂ - (2H)	~4.5	Doublet of Triplets (dt)	$^2\text{JHF} \approx 47$ Hz, $^3\text{JHH} \approx 4$ Hz
-CH ₂ -OH (2H)	~3.8	Triplet of Triplets (tt)	$^3\text{JHH} \approx 4$ Hz, $^3\text{JHF} \approx 28$ Hz
-OH (1H)	Variable (~2.5)	Broad Singlet (br s)	N/A

Note: Precise chemical shifts and coupling constants can vary slightly based on experimental conditions.

¹³C NMR Spectroscopy: The Carbon Framework and Fluorine's Influence

A proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For **2-fluoroethanol**, two distinct signals are expected. A critical feature of the ¹³C NMR of fluorinated compounds is the observation of C-F coupling, which provides unambiguous evidence of fluorine's position.[5][6] Unlike C-H coupling, C-F coupling is not removed by standard proton decoupling techniques.[3]

Key Insights:

- **C2 Signal (-CH₂F):** The carbon directly attached to the fluorine atom experiences a strong one-bond coupling (¹JCF), splitting its signal into a doublet.[5] This coupling constant is typically very large, in the range of 150-250 Hz.[3] The carbon is also significantly deshielded due to the electronegativity of fluorine.
- **C1 Signal (-CH₂OH):** The carbon adjacent to the fluorinated carbon shows a weaker two-bond coupling (²JCF), splitting its signal into a triplet (due to coupling with the two protons on the same carbon, which is then further split by the fluorine). More commonly in proton-decoupled spectra, this will appear as a doublet due to the ²JCF coupling. This coupling constant is much smaller than the one-bond coupling.

Table 2: Summary of ¹³C NMR Data for **2-Fluoroethanol** (in CDCl₃)

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
-CH ₂ F (C2)	~83	Doublet (d)	¹ JCF ≈ 170 Hz
-CH ₂ OH (C1)	~61	Doublet (d)	² JCF ≈ 20 Hz

Note: The multiplicity described is due to C-F coupling in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a rapid and effective way to identify the presence of key functional groups.[7] The IR spectrum of **2-fluoroethanol** clearly indicates its identity as a fluorinated alcohol.

Key Insights & Peak Assignments:

- **O-H Stretch:** A very strong and broad absorption band is observed in the region of 3200-3600 cm^{-1} , which is characteristic of the O-H stretching vibration in an alcohol. The broadness is due to hydrogen bonding between molecules.
- **C-H Stretch:** A series of sharper peaks appear just below 3000 cm^{-1} (typically 2850-3000 cm^{-1}), corresponding to the stretching vibrations of the C-H bonds in the two methylene groups.
- **C-O Stretch:** A strong absorption in the fingerprint region, typically around 1050-1150 cm^{-1} , is indicative of the C-O single bond stretching vibration.
- **C-F Stretch:** A very strong and prominent absorption, usually found between 1000-1100 cm^{-1} , is the characteristic signature of the C-F bond stretch. This is often one of the most intense peaks in the spectrum.

Table 3: Principal IR Absorption Bands for **2-Fluoroethanol**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
~3350	Strong, Broad	O-H Stretch (Alcohol)
~2960, ~2880	Medium	C-H Stretch (Alkyl)
~1080	Strong	C-O Stretch
~1040	Strong	C-F Stretch

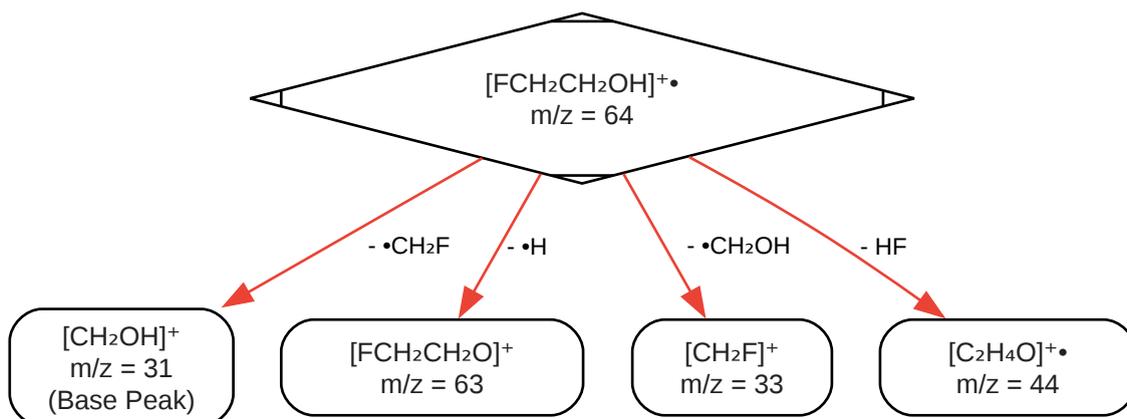
Source: Data interpreted from the NIST Chemistry WebBook.[7]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.[1] Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion ($M^{+\bullet}$), which can then break apart into smaller, charged fragments.[1]

Key Insights:

- **Molecular Ion ($M^{+\bullet}$):** The molecular ion peak for **2-fluoroethanol** is expected at a mass-to-charge ratio (m/z) of 64, corresponding to its molecular weight.[1] This peak may be weak or absent in the spectra of alcohols due to the ease of fragmentation.
- **Base Peak:** The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment formed. For many primary alcohols, a prominent fragment results from the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage). For **2-fluoroethanol**, this would be the $[CH_2OH]^+$ fragment at m/z 31.
- **Other Key Fragments:** Other significant fragments can help confirm the structure. The loss of a fluorine atom ($M-19$) is unlikely, but the loss of HF ($M-20$) can occur. A peak at m/z 45 corresponds to the loss of a methyl radical followed by rearrangement, or more likely the $[FCH_2CH_2]^+$ fragment losing an H atom. The fragment at m/z 33 corresponds to the $[CH_2F]^+$ ion.



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Caption: Key fragmentation pathways for **2-fluoroethanol** in Mass Spectrometry.

Table 4: Major Fragments in the Mass Spectrum of **2-Fluoroethanol**

m/z	Proposed Fragment Ion	Loss from Molecular Ion
64	$[\text{FCH}_2\text{CH}_2\text{OH}]^{+\bullet}$	$\text{M}^{+\bullet}$ (Molecular Ion)
63	$[\text{FCH}_2\text{CH}_2\text{O}]^+$	H
45	$[\text{CH}_2=\text{CHF}]^{+\bullet}$	$\text{H}_2\text{O} + \text{H}$
33	$[\text{CH}_2\text{F}]^+$	$\bullet\text{CH}_2\text{OH}$
31	$[\text{CH}_2\text{OH}]^+$	$\bullet\text{CH}_2\text{F}$ (Base Peak)

Source: Data interpreted from the NIST Chemistry WebBook.[1]

Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **2-fluoroethanol**. The ^1H and ^{13}C NMR spectra confirm the connectivity of the carbon skeleton and the precise location of the fluorine atom through characteristic chemical shifts and coupling constants. IR spectroscopy validates the presence of the essential hydroxyl and carbon-fluorine functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the structure of a primary fluorinated alcohol. Together, these techniques provide a robust analytical foundation for any researcher utilizing **2-fluoroethanol** in their work.

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